Ethyl 6-(2-benzoyloxynaphthalen-1-yl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate
Beschreibung
Ethyl 6-(2-benzoyloxynaphthalen-1-yl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate is a heterocyclic compound featuring a dihydropyrimidine core substituted with a naphthalene-derived benzoyloxy group, methyl substituents, and a sulfanylidene (C=S) moiety. Its structure combines aromaticity (naphthalene) with a partially saturated pyrimidine ring, which is further functionalized with an ethyl ester group.
Eigenschaften
IUPAC Name |
ethyl 6-(2-benzoyloxynaphthalen-1-yl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4S/c1-4-31-25(30)21-16(2)28(3)26(33)27-23(21)22-19-13-9-8-10-17(19)14-15-20(22)32-24(29)18-11-6-5-7-12-18/h5-15,23H,4H2,1-3H3,(H,27,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZHTXDFZREXBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=S)NC1C2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=CC=C4)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Group Variations
The compound’s closest structural analogs include dihydropyrimidinones (DHPMs) and thioxo-dihydropyrimidines. Key differences lie in the substituents and oxidation states of the pyrimidine ring.
Key Observations :
- The sulfanylidene group (C=S) may confer distinct tautomeric behavior and hydrogen-bonding capabilities compared to oxo (C=O) or thioxo (C=S) groups in analogs .
Reaction Efficiency :
- Yields for DHPM derivatives typically range from 57% to 68% under optimized conditions .
- The naphthalene moiety in the target compound may complicate purification due to low solubility, a common issue with polyaromatic systems .
Spectroscopic and Physicochemical Properties
Notes:
- The ethyl ester in all compounds contributes to similar solubility profiles (moderate in polar aprotic solvents).
- Higher melting points in correlate with crystalline stability from planar substituents (e.g., trimethylbenzylidene).
Pharmacological and Application Insights
- Compound : Demonstrated anti-inflammatory and antimicrobial activity in preliminary assays .
- Compound : Exhibited moderate cytotoxicity in cancer cell lines, attributed to the cyano group’s electrophilic reactivity .
- Target Compound : The naphthalene-benzoyloxy group may enhance DNA intercalation or kinase inhibition, but empirical studies are needed to confirm this hypothesis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
